molecular formula C17H25N3O4S B4441341 2-methyl-1-(methylsulfonyl)-N-[2-(4-morpholinyl)ethyl]-5-indolinecarboxamide

2-methyl-1-(methylsulfonyl)-N-[2-(4-morpholinyl)ethyl]-5-indolinecarboxamide

Cat. No. B4441341
M. Wt: 367.5 g/mol
InChI Key: JAJUBDRTJDZLCK-UHFFFAOYSA-N
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Description

This chemical compound, known for its complexity, is a subject of various scientific inquiries. Its synthesis and analysis are crucial for understanding its potential applications and interactions in different fields.

Synthesis Analysis

The synthesis of related compounds often involves intricate processes including metal-catalyzed or UV-driven cyclization reactions, showing the complexity and innovative approaches required for creating such molecules. For instance, the creation of polycyclic sulfonyl indolines demonstrates the innovative synthesis methods employed in the field (Lu et al., 2019).

Molecular Structure Analysis

The molecular structure of compounds similar to "2-methyl-1-(methylsulfonyl)-N-[2-(4-morpholinyl)ethyl]-5-indolinecarboxamide" is often elucidated using various analytical techniques, highlighting the compound's complex nature and the importance of detailed structural analysis. For instance, studies on morpholine derivatives emphasize the role of molecular structure in determining the compound's properties and reactivity (Pang et al., 2006).

Chemical Reactions and Properties

The compound participates in various chemical reactions, underscoring its reactivity and the potential to form diverse derivatives. The transformation of amino alcohols into morpholines using sulfinamides as temporary protecting groups illustrates the compound's versatility and the chemical reactions it undergoes (Fritz et al., 2011).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting points, and stability, are critical for their practical applications. The synthesis and properties of sulfonamide derivatives provide insights into the physical characteristics that influence the compound's behavior in various environments (Beiginejad & Nematollahi, 2014).

Chemical Properties Analysis

Understanding the chemical properties, including reactivity with other substances, potential for derivatization, and mechanism of action, is essential for exploring the full potential of the compound. The electrochemical synthesis of sulfonamide derivatives, for instance, sheds light on the compound's chemical behavior and potential applications (Beiginejad & Nematollahi, 2014).

Mechanism of Action

If the compound is a drug or has some biological activity, the mechanism of action describes how it exerts its effects at the molecular level .

Safety and Hazards

This includes information on the compound’s toxicity, flammability, and environmental impact. It also includes precautions that should be taken when handling the compound .

properties

IUPAC Name

2-methyl-1-methylsulfonyl-N-(2-morpholin-4-ylethyl)-2,3-dihydroindole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O4S/c1-13-11-15-12-14(3-4-16(15)20(13)25(2,22)23)17(21)18-5-6-19-7-9-24-10-8-19/h3-4,12-13H,5-11H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAJUBDRTJDZLCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(N1S(=O)(=O)C)C=CC(=C2)C(=O)NCCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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